molecular formula C13H10Br2N4 B11825920 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B11825920
Molekulargewicht: 382.05 g/mol
InChI-Schlüssel: NDJSWOBDSFTDOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a brominated triazolopyrazine derivative characterized by a benzyl group at position 2, a methyl group at position 5, and bromine atoms at positions 6 and 7. The [1,2,4]triazolo[1,5-a]pyrazine core consists of a fused triazole and pyrazine ring system, which confers rigidity and electronic diversity.

Eigenschaften

Molekularformel

C13H10Br2N4

Molekulargewicht

382.05 g/mol

IUPAC-Name

2-benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H10Br2N4/c1-8-11(14)17-12(15)13-16-10(18-19(8)13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI-Schlüssel

NDJSWOBDSFTDOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C2=NC(=NN12)CC3=CC=CC=C3)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, followed by nucleophilic addition and condensation reactions . This method is catalyst-free and eco-friendly, providing good yields of the target compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

2-Benzyl-6,8-Dibrom-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

    Substitution: Die Dibromsubstituenten können nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener substituierter Produkte führt.

    Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₀Br₂N₄
  • Molecular Weight : 382.05 g/mol
  • CAS Number : 2428557-52-0

The presence of two bromine atoms and a benzyl group contributes to its reactivity and biological activity. The structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal applications.

Biological Activities

Compounds containing triazole and pyrazine moieties have been associated with a range of biological activities. Some notable potential applications of 2-benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
  • Anti-inflammatory Effects : The compound's structure may also allow it to modulate inflammatory pathways, providing a basis for therapeutic use in inflammatory diseases.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of similar triazole-pyrazine derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting that this compound could have similar effects.

Anticancer Research

In vitro assays were conducted using cancer cell lines to evaluate the cytotoxicity of compounds structurally related to this compound. The findings demonstrated that these compounds inhibited cell proliferation effectively, warranting further exploration into their mechanisms of action.

Wirkmechanismus

The mechanism of action of 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to produce its biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine and related triazolopyrazine derivatives:

Compound Name Core Structure Substituents Key Properties Biological/Reactivity Profile References
This compound [1,2,4]Triazolo[1,5-a]pyrazine 2-Benzyl, 5-methyl, 6,8-dibromo High electrophilicity due to bromine; lipophilic (logP ~3.2 estimated) Potential intermediate for SNAr; unexplored biological activity
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine 6,8-dibromo Precursor for SNAr; reactive toward amines (e.g., 1H-pyrazol-4-amine) Used in prodrug synthesis (87% yield in amination reactions)
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 8-chloro Isomeric core alters electronic distribution; less steric hindrance than bromine SNAr reactivity with amines (73–99% yield in PEG400 at 120°C)
Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine 2-Furan, piperazine side chain Enhanced solubility due to piperazine; moderate fluorescence Bioimaging potential; structural analog of adenosine receptor antagonists
5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-dimethyl, sulfonamide Pyrimidine core vs. pyrazine; herbicidal activity ALS inhibitor; crystal structure correlates with bioactivity
ZM-241385 ([1,2,4]Triazolo[1,5-a]triazine derivative) [1,2,4]Triazolo[1,5-a]triazine Piperazine substituents High oral bioavailability (up to 89% in rats) Potent adenosine A2a antagonist; efficacy in Parkinson’s disease models (3 mg/kg oral dose)

Key Comparative Insights:

Core Structure Variations :

  • The [1,2,4]triazolo[1,5-a]pyrazine core (target compound) differs from isomeric [4,3-a]pyrazine derivatives (e.g., 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine) in electronic distribution, affecting SNAr reactivity .
  • Replacing pyrazine with pyrimidine ([1,2,4]triazolo[1,5-a]pyrimidine) shifts biological activity toward herbicidal action due to ALS enzyme inhibition .

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and bulk enhance electrophilicity and steric hindrance compared to chlorine, impacting reaction yields and biological target engagement .
  • Benzyl vs. Piperazine : The benzyl group in the target compound increases lipophilicity, whereas piperazine derivatives improve aqueous solubility and bioavailability .

Synthetic Accessibility :

  • The target compound’s synthesis (via brominated precursor in DMF at 95°C for 18h ) contrasts with greener methods for chloro analogs (PEG400 at 120°C for 5 minutes ).

Biological Potential: While the target compound’s bioactivity remains unexplored, structurally related triazolopyrimidines and triazolotriazines exhibit antiviral, herbicidal, and CNS-targeting activities, suggesting avenues for future study .

Research Findings and Data

Reactivity in SNAr Reactions:

  • 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine reacts with 1H-pyrazol-4-amine to yield 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine (87% yield) .
  • 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine achieves 73–99% yields in SNAr with amines under mild, solvent-free conditions .

Biologische Aktivität

2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a triazole and pyrazine ring, along with two bromine atoms and a benzyl group. The presence of these functional groups suggests a variety of possible interactions with biological targets.

The chemical formula of this compound is C13H10Br2N4C_{13}H_{10}Br_2N_4 with a molecular weight of 382.05 g/mol. The structural characteristics are as follows:

PropertyValue
Molecular FormulaC13H10Br2N4C_{13}H_{10}Br_2N_4
Molecular Weight382.05 g/mol
CAS Number2428557-52-0

Antimicrobial Properties

Compounds containing triazole and pyrazine moieties have been reported to exhibit diverse biological activities, including antimicrobial effects. Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, indicating that this compound could be explored for its potential as an antimicrobial agent .

Anticancer Potential

Research into the anticancer properties of similar compounds has revealed promising results. For example, triazole-pyrazine derivatives have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A375. These findings suggest that this compound may also exhibit selective antiproliferative activity against cancer cells .

Synthesis and Evaluation

A study synthesized several derivatives of triazolo-pyrazines to evaluate their biological activities. The synthesis involved various reaction conditions to optimize yields and purity. Biological assays were conducted to assess their efficacy against microbial pathogens and cancer cell lines. The results indicated that certain modifications to the core structure enhanced biological activity significantly .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. SAR studies have shown that the presence of bromine atoms increases lipophilicity and potentially enhances bioavailability. Additionally, the benzyl group may facilitate interactions with specific biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[1,5-a]pyrazine core in derivatives like 2-benzyl-6,8-dibromo-5-methyl-substituted analogs?

  • Methodology : The core structure is typically synthesized via cyclocondensation of 2-aminopyrazines with nitriles or via oxidative cyclization of aminoguanidines. For brominated derivatives like 6,8-dibromo analogs, halogenation of precursor pyrazines (e.g., using PBr₃ or NBS) is critical. Substituents at position 2 (e.g., benzyl) are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Example : demonstrates bromination at positions 6 and 8 using 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine as a precursor, followed by benzyl group introduction via SNAr (nucleophilic aromatic substitution) in DMF with triethylamine .

Q. How can NMR and HRMS be utilized to confirm regioselectivity in substituted triazolopyrazines?

  • Methodology :

  • ¹H NMR : Aromatic proton splitting patterns (e.g., singlet for isolated protons at position 5 or 7) and coupling constants differentiate substitution sites. For example, a singlet at δ 8.54 ppm in DMSO-d₆ corresponds to position 8 in a 6,8-dibromo derivative .
  • HRMS : Exact mass analysis confirms molecular formula integrity, especially for brominated derivatives (isotopic patterns for Br aid identification) .

Q. What are the common functionalization pathways for introducing substituents at position 2 of the triazolopyrazine scaffold?

  • Methodology : Position 2 is often modified via:

  • Nucleophilic substitution : Benzyl groups can be introduced using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) enable diverse aryl/heteroaryl substitutions .

Advanced Research Questions

Q. How do substitution patterns (e.g., 6,8-dibromo vs. 5-methyl) influence biological activity in triazolopyrazine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Bromine at positions 6 and 8 enhances electrophilicity, potentially improving binding to targets like DPP-4 or adenosine receptors. Methyl at position 5 may sterically hinder undesired metabolic pathways .
  • Data Contradiction : While highlights DPP-4 inhibition in triazolopyrazines, reports adenosine A2a receptor antagonism for piperazine-modified analogs. This suggests scaffold versatility but necessitates target-specific SAR optimization .

Q. What experimental and computational approaches resolve conflicting data on cytotoxicity mechanisms in triazolopyrazines?

  • Methodology :

  • In vitro assays : Compare cytotoxicity in cell lines with/without topoisomerase II (topo II) overexpression. shows triazolopyrazines indifferent to topo II underexpression, contradicting assumptions of topo II-mediated activity .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies binding poses to alternative targets (e.g., kinase ATP pockets) to explain off-target effects .

Q. How can synthetic routes be optimized to improve yield and regioselectivity in polyhalogenated triazolopyrazines?

  • Methodology :

  • Solvent/base screening : achieved 87% yield for 6-bromo-N-(1H-pyrazol-4-yl)-triazolopyrazine using DMF and triethylamine at 95°C. Microwave-assisted synthesis may further enhance efficiency .
  • Halogen dance reactions : Redistribution of bromine atoms under controlled conditions (e.g., using LiTMP) can refine regioselectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.